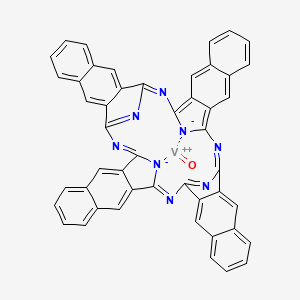
Vanadyl 2,3-naphthalocyanide
Vue d'ensemble
Description
Vanadyl 2,3-naphthalocyanide is a complex organometallic compound that belongs to the family of naphthalocyanines. These compounds are known for their extended π-electron delocalization, which imparts unique optical and electronic properties.
Applications De Recherche Scientifique
Vanadyl 2,3-naphthalocyanide has a wide range of scientific research applications:
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon irradiation, this compound is used as a photosensitizer in photodynamic therapy for cancer treatment.
Safety and Hazards
Mécanisme D'action
Target of Action
Vanadyl 2,3-naphthalocyanide (VONc) primarily targets the cellular components involved in electron transport and oxidative stress regulation. Its main targets include mitochondrial complexes and cellular membranes, where it interacts with electron carriers and reactive oxygen species (ROS) scavengers .
Mode of Action
VONc interacts with its targets by integrating into the mitochondrial membrane, where it can influence electron transport chain (ETC) activities. This integration can enhance or inhibit the flow of electrons through the ETC, leading to changes in ATP production and ROS levels. The compound’s large π-electron system allows it to act as an electron donor or acceptor, modulating redox reactions within the cell .
Biochemical Pathways
The primary biochemical pathways affected by VONc include the oxidative phosphorylation pathway and the ROS detoxification pathways. By altering the ETC, VONc can impact ATP synthesis and the balance of ROS within the cell. This modulation can lead to either protective effects against oxidative stress or, conversely, increased oxidative damage if ROS levels become too high .
Pharmacokinetics
The pharmacokinetics of VONc involve its absorption, distribution, metabolism, and excretion (ADME) properties. VONc is typically administered in a form that allows for efficient absorption through cellular membranes. Once absorbed, it distributes primarily to tissues with high mitochondrial content. Metabolism of VONc involves its breakdown into smaller, less active components, which are then excreted via renal and hepatic pathways. These ADME properties influence its bioavailability and the duration of its action within the body .
Result of Action
At the molecular level, VONc’s action results in altered electron transport and ATP production. This can lead to changes in cellular energy levels and oxidative stress responses. At the cellular level, these molecular changes can influence cell survival, proliferation, and apoptosis, depending on the balance of ATP and ROS within the cell .
Action Environment
Environmental factors such as temperature, pH, and the presence of other redox-active compounds can significantly influence the action, efficacy, and stability of VONc. For instance, higher temperatures can enhance the mobility and integration of VONc into cellular membranes, while extreme pH levels can affect its stability and interaction with target molecules. Additionally, the presence of other antioxidants or pro-oxidants can modulate the compound’s effects on ROS levels .
This compound represents a promising compound with significant potential in modulating cellular redox states and energy production, making it a valuable tool in both research and therapeutic contexts.
: Structural investigations and mobility enhanced of Vanadyl 2,3-naphthalocyanine (VONc) nanostructured films under thermal effect : Effects of γ-ray irradiation and thermal annealing on structural, optical and electrical properties of vacuum deposited vanadyl 2,3-naphthalocyanine thin films
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanadyl 2,3-naphthalocyanide can be synthesized through a multi-step process involving the reaction of vanadyl chloride with 2,3-dicyanonaphthalene in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, this compound is often produced using vacuum deposition techniques. Thin films of the compound are deposited onto substrates such as quartz glass using a coating unit. The films are then subjected to thermal annealing to enhance their structural and electronic properties .
Analyse Des Réactions Chimiques
Types of Reactions
Vanadyl 2,3-naphthalocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its reduced form, which has different electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the naphthalocyanine ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique optical and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vanadyl phthalocyanine
- Copper 2,3-naphthalocyanine
- Nickel 2,3-naphthalocyanine
Uniqueness
Vanadyl 2,3-naphthalocyanide is unique due to its larger polarizability and higher sensitivity to the local electrostatic environment compared to other naphthalocyanines. This makes it particularly effective in applications requiring high thermal stability and sensitivity, such as optoelectronics and chemical sensing .
Propriétés
IUPAC Name |
2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBJNPDPBDVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24N8OV | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


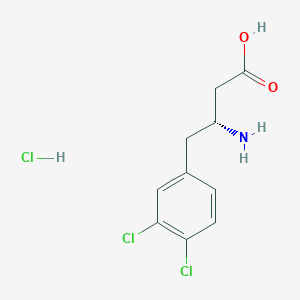
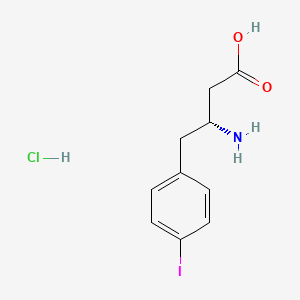
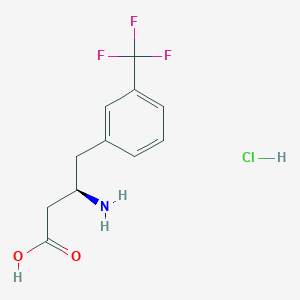

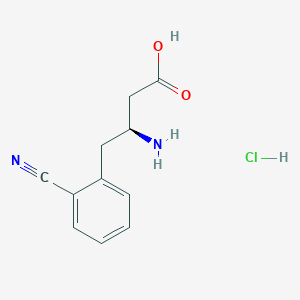
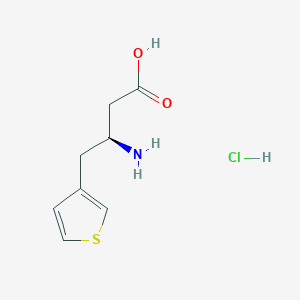
![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/no-structure.png)
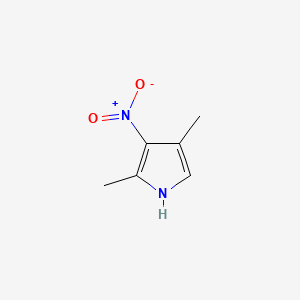
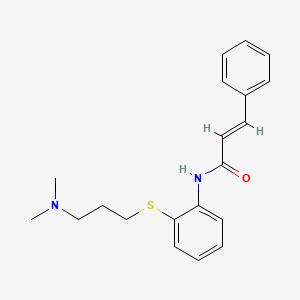
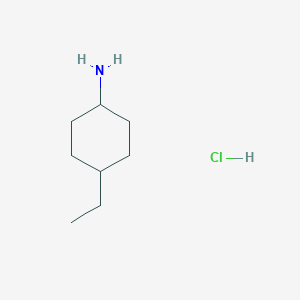
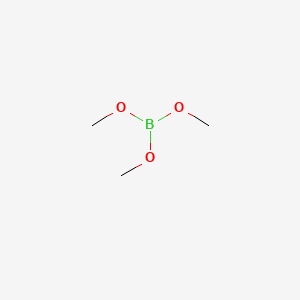

![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)
